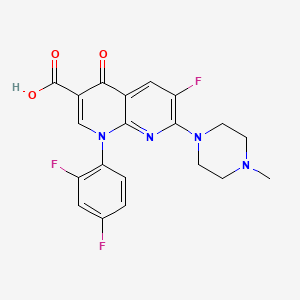
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound that belongs to the class of fluoroquinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections. The presence of the piperazine ring and the naphthyridine core contributes to its potent antibacterial properties.
准备方法
The synthesis of 1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluoro and difluorophenyl groups: These groups are introduced through nucleophilic substitution reactions.
Attachment of the piperazine ring: This step involves the reaction of the intermediate compound with 4-methylpiperazine under suitable conditions.
Final oxidation and carboxylation: The final steps involve oxidation and carboxylation to obtain the desired compound.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product .
化学反应分析
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluoro and difluorophenyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
科学研究应用
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of fluoroquinolones.
Biology: The compound is used in studies investigating bacterial resistance mechanisms.
Medicine: It is employed in the development of new antibacterial agents and in clinical trials for treating bacterial infections.
Industry: The compound is used in the formulation of antibacterial drugs and in quality control processes
作用机制
The antibacterial activity of 1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluoro and difluorophenyl groups enhances its binding affinity to the target enzymes .
相似化合物的比较
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar mechanism of action, this compound is unique due to its specific substitution pattern, which may confer different pharmacokinetic properties and spectrum of activity .
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Norfloxacin
- Ofloxacin
属性
CAS 编号 |
100490-71-9 |
|---|---|
分子式 |
C20H17F3N4O3 |
分子量 |
418.4 g/mol |
IUPAC 名称 |
1-(2,4-difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H17F3N4O3/c1-25-4-6-26(7-5-25)19-15(23)9-12-17(28)13(20(29)30)10-27(18(12)24-19)16-3-2-11(21)8-14(16)22/h2-3,8-10H,4-7H2,1H3,(H,29,30) |
InChI 键 |
QFUBYXFSFVLOER-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


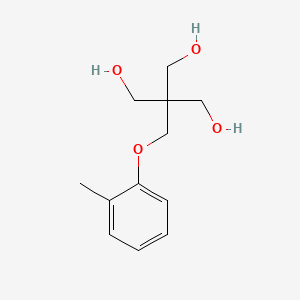


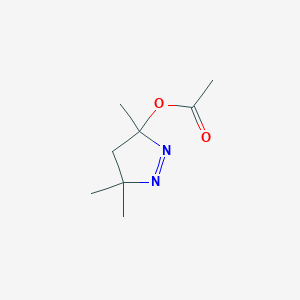
![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)
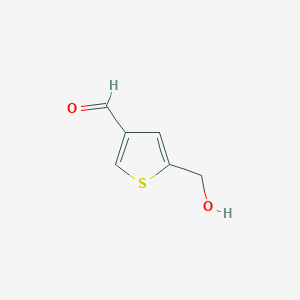
![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947613.png)
![3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol](/img/structure/B13947622.png)
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)
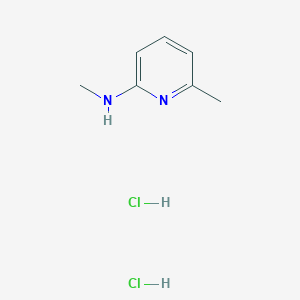
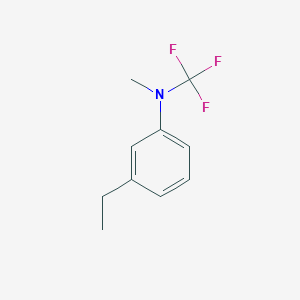

![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)
